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Structural Mechanism of SGLT2 Inhibition

The following diagram illustrates the core alternating-access mechanism of SGLT2 and where dapagliflozin

binds to inhibit it, based on cryo-EM structural studies [1].
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SGLT?2 inhibition blocks glucose and sodium transport from the urinary filtrate by binding to the outward-
facing conformation of the transporter, preventing its conformational change and subsequent substrate

release into the cell [1].

Experimental Protocols for Mechanism Study
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For researchers investigating SGLT2 inhibition, the following table summarizes key methodologies from

foundational structural biology studies.

Experimental Goal Detailed Methodology Key Findings & Significance

| Protein Expression & Purification [1] | + Construct: N-terminal sfGFP-tagged hSGLT2 co-expressed
with hMAP17 in insect or mammalian cells. ¢ Solubilization: Use DDM (n-dodecyl B-D-maltoside)
micelles. ¢ Purification: GFP-nanobody affinity chromatography, followed by gel filtration. | Enabled high-
yield production of stable, monodisperse hSGLT2-MAP17 complex, crucial for structural studies. | |
Ligand-Binding Assays [1] | * Sample Preparation: Incubate purified hSGLT2-MAP17 complex with
inhibitor (e.g., 100pM dapagliflozin). ¢« Technique: Cryo-EM single-particle analysis. ¢ Controls:
Membrane fractions from expressing cells assayed for a-methyl-d-glucopyranoside (a-MG) uptake
inhibition. | Confirmed dapagliflozin binds outward-facing conformation with Na+ bound at Na2 site,
providing structural basis for inhibition. | | Functional Transport Assays [1] | « Cell-Based Uptake:
Measure radio-labeled a-MG uptake in hSGLT2-MAP17 expressing cells. « Inhibition Assay: Pre-incubate
cells with increasing concentrations of dapagliflozin (e.g., 0.1nM-10uM) before a-MG addition. |
Quantified inhibitor potency (IC50) and confirmed SGLT2-specific activity in a cellular context. | |
Structural Determination [1] | + Sample Vitrification: Apply inhibitor-bound complex to cryo-EM grids,
blot, and plunge-freeze. « Data Collection: Acquire movies on a cryo-EM microscope. * Processing: Motion
correction, particle picking, 2D/3D classification, and refinement in RELION. | Yielded high-resolution (2.6-

3.3 A) structures, revealing atomic details of inhibitor binding and transporter conformations. |

Quantitative Pharmacology & Selectivity

The pharmacological profile of dapagliflozin and other SGLT2 inhibitors is characterized by their binding

and functional selectivity.

Pharmacological Parameter Dapagliflozin Empagliflozin Canagliflozin

SGLT2 Inhibition (IC50) ~1 nM [1] ~1 nM [1] ~1-4 nM [1] [2]
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Pharmacological Parameter Dapagliflozin Empagliflozin Canagliflozin
SGLT2 Selectivity (vs. High (~1,200-fold) Highest (~2,500-fold) Lower (~250-fold)
SGLT1) [2] [2] [2]

Clinical Dose (once daily) 5-10 mg [3] 10-25 mg [3] 100-300 mg [4]
Urinary Glucose Excretion ~70 g/day [2] ~70 g/day [2] Information Missing
HbAlc Reduction ~0.5-0.6% [2] ~0.5-0.6% [2] ~0.6-0.7% [2]

Clinical & Therapeutic Implications

The insulin-independent mechanism of dapagliflozin translates into several key clinical advantages and

expanded indications:

e Cardiorenal Protection: Beyond glycemic control, dapagliflozin provides significant cardiorenal
benefits, reducing risks of hospitalization for heart failure and progression of chronic kidney disease in
patients with and without type 2 diabetes [4] [5] [3]. Proposed mechanisms include improved
ventricular loading conditions from natriuresis, reduced inflammation and oxidative stress, and
modulation of fuel energetics toward ketone utilization [5].

e Broad Therapeutic Utility: Dapagliflozin is now a cornerstone "quadruple therapy" for heart failure
across the ejection fraction spectrum and is indicated for chronic kidney disease [4] [6] [7]. Research
continues into its effects on metabolic dysfunction-associated steatotic liver disease (MASLD), where
it shows potential to reduce liver enzymes and fat content [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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